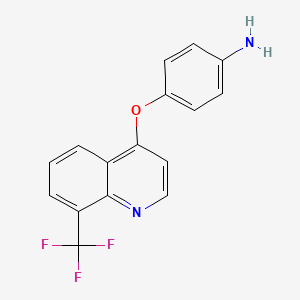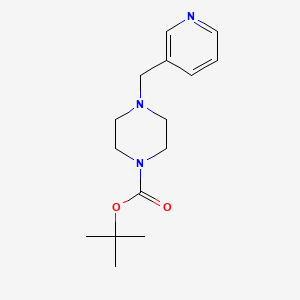
Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ピリジン-3-イルメチル)ピペラジン-1-カルボン酸tert-ブチルは、有機合成における中間体として用いられる化学化合物です。さまざまな医薬品や生物活性分子の合成における役割で知られています。この化合物は、ピリジニルメチル基で置換されたピペラジン環とtert-ブチルエステルを特徴とし、その安定性と反応性に寄与しています。
準備方法
合成経路と反応条件
4-(ピリジン-3-イルメチル)ピペラジン-1-カルボン酸tert-ブチルの合成には、通常、ピペラジン誘導体とピリジン系化合物の反応が関与します。一般的な方法の1つには、N-Boc-ピペラジンとピリジン-3-カルボキシアルデヒドを塩基性条件下で用いて、目的の生成物を生成する方法があります。 この反応は、通常、アセトニトリルまたはジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基を使用して反応を促進します .
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。プロセスは、高収率と高純度を達成するために最適化されており、多くの場合、連続フロー反応器と自動化されたシステムを組み合わせて、一貫した品質を確保しています。反応条件は、副生成物を最小限に抑え、効率を最大限に引き出すために厳密に管理されています。
化学反応の分析
反応の種類
4-(ピリジン-3-イルメチル)ピペラジン-1-カルボン酸tert-ブチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 水素化アルミニウムリチウムなどの試薬を用いて還元反応を実施することができます。
置換: 求核置換反応は一般的で、ピペラジン環をさまざまな置換基で修飾することができます。
一般的な試薬と条件
酸化: 触媒の存在下での過酸化水素。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。
生成される主要な生成物
これらの反応から生成される主要な生成物は、用いる特定の試薬と条件によって異なります。例えば、酸化はピリジンN-オキシドを生成する可能性があり、一方、還元は2級アミンを生成する可能性があります。
科学研究への応用
4-(ピリジン-3-イルメチル)ピペラジン-1-カルボン酸tert-ブチルは、その汎用性から科学研究で広く用いられています。
化学: 複雑な有機分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害剤や受容体モジュレーターの開発に用いられています。
医学: これは、抗ウイルス薬や抗がん剤など、医薬品の合成における前駆体です。
科学的研究の応用
Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
作用機序
4-(ピリジン-3-イルメチル)ピペラジン-1-カルボン酸tert-ブチルの作用機序は、特定の分子標的との相互作用に関与しています。ピペラジン環は、酵素や受容体と水素結合や静電相互作用を形成し、その活性を調節することができます。 ピリジニルメチル基は、結合親和性と特異性を高め、この化合物をさまざまな生物学的アッセイにおいて有効なものにしています .
類似化合物との比較
類似化合物
- 4-(2-エトキシ-2-オキソエチル)ピペラジン-1-カルボン酸tert-ブチル
- 4-(2-ヒドラジノ-2-オキソエチル)ピペラジン-1-カルボン酸tert-ブチル
- 4-(4-フルオロフェニル)ピペラジン-1-カルボン酸tert-ブチル
独自性
4-(ピリジン-3-イルメチル)ピペラジン-1-カルボン酸tert-ブチルは、ピペラジン環とピリジニルメチル基の組み合わせによって、反応性と結合特性が向上しており、ユニークです。 これは、生物活性分子や医薬品の合成において特に価値のあるものです .
特性
分子式 |
C15H23N3O2 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
tert-butyl 4-(pyridin-3-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h4-6,11H,7-10,12H2,1-3H3 |
InChIキー |
IYDQGSACDIYAST-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


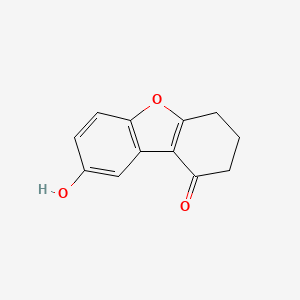
![2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
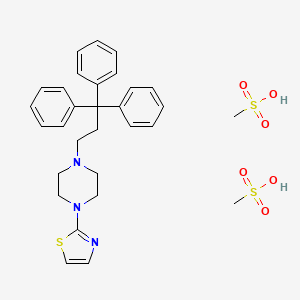
![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

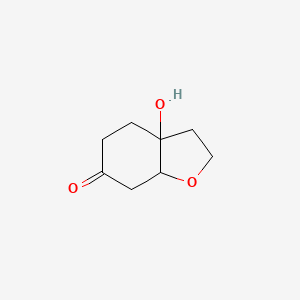
![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)


![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)
